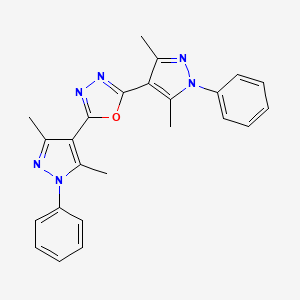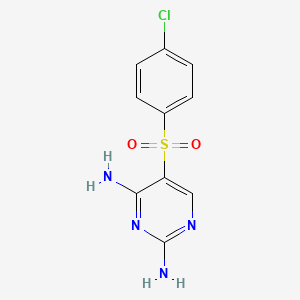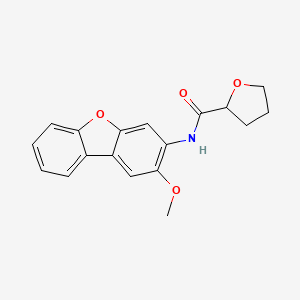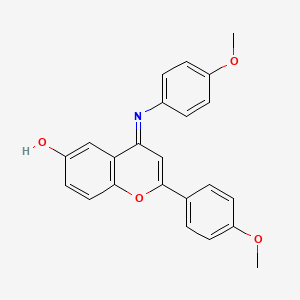![molecular formula C19H27N3O2 B1227396 4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester is an aminoquinoline.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Approaches : The compound's ring structure, significant in drug compounds, can be prepared in steps from ethyl 2-(2-fluorobenzoyl)acetate. This process involves the treatment with N,N-dimethylformamide dimethyl acetal followed by a tandem addition-elimination-SNAr reaction with primary amines (Bunce, Lee, & Grant, 2011).
Pharmacological Research
- Antioxidant and Antibacterial Properties : Phenolic esters and amides of a similar quinoline carboxylic acid show potential antioxidant and antibacterial properties. These derivatives exhibit chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. They also demonstrate potency against various bacteria (Shankerrao, Bodke, & Mety, 2013).
Large-Scale Manufacturing and Intermediates
- Manufacturing Feasibility : A short and efficient synthesis approach suitable for large-scale manufacturing of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, is discussed, showcasing the practicality in industrial contexts (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Biochemical Studies
- Cytotoxic Properties : Some derivatives of benzo[b][1,6]naphthyridines, related to quinoline carboxylic acids, have shown potent cytotoxic properties against various cancer cell lines, highlighting the potential for development in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Eigenschaften
Produktname |
4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester |
|---|---|
Molekularformel |
C19H27N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
ethyl 4-[3-(dimethylamino)propylamino]-7,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)13(2)8-9-15(17)18(16)20-10-7-11-22(4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
LMUYWIWNNMDOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCCN(C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester](/img/structure/B1227314.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B1227315.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B1227317.png)
![6-Amino-1,3-dimethyl-5-[(3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1227318.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester](/img/structure/B1227319.png)

![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)
![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)

![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)

![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)
![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)
